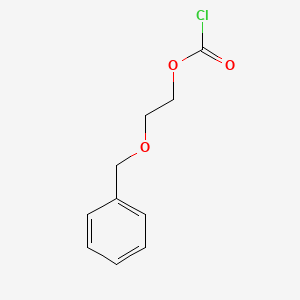

2-Benzyloxyethyl chloroformate

描述

Conceptual Framework of Chloroformate Reagents in Organic Chemistry

Chloroformates are organic compounds featuring the functional group ROC(O)Cl. wikipedia.org They are formally esters of the unstable chloroformic acid. wikipedia.orgwikipedia.org The reactivity of chloroformates is characterized by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This inherent reactivity makes them highly effective for introducing alkoxycarbonyl groups onto various nucleophiles.

The primary reactions of chloroformates include:

Reaction with amines to form carbamates: This is one of the most widespread applications of chloroformates, forming a stable carbamate (B1207046) linkage that effectively protects the amine functionality. wikipedia.org

Reaction with alcohols to form carbonate esters. wikipedia.org

Reaction with carboxylic acids to form mixed anhydrides. wikipedia.org

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Overview of the 2-Benzyloxyethyl Chloroformate Structure within the Alkoxycarbonyl Class

This compound, with the chemical formula C10H11ClO3, belongs to the alkoxycarbonyl chloride family. chemeo.com Its structure is distinguished by a 2-benzyloxyethyl group attached to the chloroformate moiety. This specific side chain, containing both an ether linkage and an aromatic ring, imparts particular properties to the reagent and the resulting protecting group.

Key Structural Features:

Chloroformate Group (-OC(O)Cl): This is the reactive center of the molecule, responsible for its acylating properties.

Ethyl Linker (-CH2CH2-): A two-carbon chain separating the reactive chloroformate from the benzyl (B1604629) group.

Benzyloxy Group (-OCH2Ph): Comprising a benzyl group (C6H5CH2-) linked via an ether oxygen. The presence of the benzyl group is significant for its removal under specific conditions.

Historical and Contemporary Significance of Chloroformate Chemistry in Research

The history of chloroformate chemistry is intrinsically linked to the development of peptide synthesis. In the early 1930s, Leonidas Zervas's pioneering work with benzyl chloroformate introduced the benzyloxycarbonyl (Cbz or Z) protecting group. wikipedia.org This was a revolutionary development that enabled the controlled, stepwise synthesis of peptides for the first time and laid the foundation for the field of synthetic peptide chemistry. wikipedia.org

While new protecting group strategies have emerged, chloroformates remain highly relevant in contemporary organic synthesis. Their applications extend beyond peptide chemistry into the synthesis of complex natural products, pharmaceuticals, and materials science. wikipedia.orgtaylorandfrancis.com The development of new chloroformate reagents with tailored properties continues to be an active area of research, aiming to provide chemists with a broader palette of tools for selective and efficient synthesis. For instance, different chloroformates are used as derivatizing agents in gas chromatography/mass spectrometry to analyze a wide array of metabolites. wikipedia.org

Chemical and Physical Properties of this compound

The utility of a chemical reagent is largely dictated by its physical and chemical properties. A comprehensive understanding of these characteristics is essential for its effective application in a laboratory setting.

| Property | Value |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 56456-19-0 |

Data sourced from Cheméo chemeo.com

Research Findings on this compound

Detailed research has highlighted the utility of this compound in specific synthetic contexts. It is often employed for the introduction of the 2-benzyloxyethyloxycarbonyl protecting group. This group can be strategically cleaved under conditions that differ from other common protecting groups, offering an element of orthogonality in complex syntheses.

For example, the benzyloxy component of the protecting group can be removed via catalytic hydrogenation (e.g., using H2/Pd-C). smolecule.com This method is valued for its mildness and selectivity, leaving many other functional groups intact. This specific cleavage method makes the 2-benzyloxyethyloxycarbonyl group a useful tool in multi-step synthetic sequences where other protecting groups, such as those sensitive to acid or base, must be preserved.

Structure

3D Structure

属性

IUPAC Name |

2-phenylmethoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-10(12)14-7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVIJZMVCKUMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404296 | |

| Record name | 2-Benzyloxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-19-0 | |

| Record name | 2-(Phenylmethoxy)ethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzyloxyethyl Chloroformate and Analogues

Established Synthetic Pathways via Phosgenation

The most conventional and widely employed method for the synthesis of 2-benzyloxyethyl chloroformate involves the reaction of 2-benzyloxyethanol with phosgene (B1210022) or a phosgene equivalent. wikipedia.orgorgsyn.orgepo.org Phosgene (COCl₂) is a highly reactive C1 building block, making it an efficient reagent for this transformation. kobe-u.ac.jp

The general reaction scheme is as follows:

PhCH₂OCH₂CH₂OH + COCl₂ → PhCH₂OCH₂CH₂OC(O)Cl + HCl

This reaction is analogous to the preparation of other chloroformates, such as benzyl (B1604629) chloroformate, where the corresponding alcohol is treated with phosgene. wikipedia.org To minimize the formation of the carbonate byproduct, (PhCH₂OCH₂CH₂O)₂C=O, an excess of phosgene is typically used. wikipedia.org

Due to the high toxicity and hazardous nature of phosgene gas, safer alternatives have been developed and are often preferred in laboratory and industrial settings. kobe-u.ac.jp These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate). kobe-u.ac.jpiupac.org These solid or liquid phosgene surrogates can be handled more safely and generate phosgene in situ. kobe-u.ac.jp The reaction using triphosgene is often carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate. google.com

The reaction is typically performed in an inert solvent, such as toluene, at or below room temperature to control the exothermic reaction. orgsyn.orggoogle.com

Optimization of Reaction Conditions for Preparative Scale Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity on a preparative scale, while ensuring safety and efficiency. prismbiolab.com Key parameters that are often fine-tuned include the choice of phosgene source, solvent, temperature, reaction time, and the use of catalysts or bases.

Key Optimization Parameters:

| Parameter | Condition | Rationale |

| Phosgene Source | Phosgene gas, Diphosgene, Triphosgene | Selection is often based on safety, handling, and scale. Triphosgene is a solid and often considered safer for laboratory use. kobe-u.ac.jpiupac.org |

| Solvent | Toluene, Dichloromethane, Ethyl acetate | An inert solvent is chosen to dissolve the reactants and facilitate the reaction. orgsyn.orggoogle.com |

| Temperature | 0 °C to room temperature | Lower temperatures are used to control the exothermic reaction and minimize side product formation. orgsyn.orggoogle.com |

| Base | Pyridine, Sodium carbonate, Triethylamine | A base is often used to neutralize the HCl byproduct, driving the reaction to completion. google.com |

| Catalyst | Dimethylformamide (with triphosgene) | Catalytic amounts of DMF can facilitate the decomposition of triphosgene to phosgene. google.com |

For large-scale synthesis, a thorough understanding and control of these parameters are essential to maximize product yield and minimize impurities. The choice between batch and flow chemistry setups can also be a critical factor in optimization, with flow chemistry often offering better control over reaction parameters and improved safety for hazardous reactions. prismbiolab.com

Emerging Methodologies for Structural Variants and Related Chloroformates

Research into the synthesis of chloroformates continues to evolve, with new methodologies emerging that offer advantages in terms of safety, efficiency, and substrate scope.

One notable development is the photo-on-demand synthesis of chloroformates from chloroform. kobe-u.ac.jpresearchgate.net This method avoids the direct handling of phosgene by generating it in situ through the photo-oxidation of chloroform. kobe-u.ac.jp This technique has been successfully applied to the synthesis of various chloroformates and could potentially be adapted for this compound. kobe-u.ac.jpresearchgate.net

Another area of innovation involves the use of alternative coupling reagents. For instance, 2,2,2-trichloro-1,1-dimethyl chloroformate has been reported as a successful coupling reagent in sensitive amide bond forming reactions, highlighting the potential for novel chloroformate reagents in organic synthesis. scientificupdate.com

Furthermore, the development of new catalytic systems continues to provide milder and more efficient routes to chloroformates and their derivatives. organic-chemistry.org These emerging methods hold promise for the synthesis of not only this compound but also a wide range of structurally diverse analogues with unique properties and applications.

Mechanistic Investigations of 2 Benzyloxyethyl Chloroformate Reactivity

Pathways of Nucleophilic Acyl Substitution

The fundamental mechanism for the reactions of 2-benzyloxyethyl chloroformate is the nucleophilic acyl substitution, which typically proceeds through a tetrahedral addition-elimination pathway. masterorganicchemistry.comlibretexts.org A nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate. Subsequently, the carbonyl π-bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group. oregonstate.edu

The reaction of this compound with primary or secondary amines is a robust method for the formation of carbamates. This reaction follows the general nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. wikipedia.orgresearchgate.net The process is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org This transformation is analogous to the widely used application of benzyl (B1604629) chloroformate for introducing the Cbz (carboxybenzyl) protecting group in peptide synthesis. orgsyn.orgchemchart.com

The reaction proceeds as follows:

Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chloroformate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Deprotonation: The resulting protonated carbamate (B1207046) is deprotonated, typically by a base in the reaction mixture, to yield the final neutral carbamate product.

This pathway is highly efficient for creating the N-COO-CH₂CH₂OCH₂Ph linkage, which can be found in various synthetic intermediates. udayton.educhemicalbook.com

When this compound reacts with an alcohol or a phenol, the product is a carbonic acid ester, commonly known as a carbonate. wikipedia.org The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the chloroformate's carbonyl carbon. Similar to carbamate formation, a base is typically added to scavenge the HCl generated during the reaction. wikipedia.org

The synthesis of carbonates using chloroformates is a conventional and effective method. researchgate.net The reaction of this compound with an alcohol (R'-OH) yields a mixed carbonate, 2-benzyloxyethyl R'-carbonate. This reaction is a key step in the synthesis of more complex molecules where the benzyloxyethyl carbonate moiety is desired. patsnap.comsmolecule.com

A crucial application of chloroformates, including this compound, is in the activation of carboxylic acids for amide bond formation, particularly in peptide synthesis. highfine.com The reaction of an N-protected amino acid with this compound in the presence of a tertiary amine (like N-methylmorpholine) at low temperatures yields a mixed carboxylic-carbonic anhydride (B1165640). nih.govthieme-connect.de

This mixed anhydride is a highly activated species, primed for nucleophilic attack by the amino group of another amino acid or peptide. thieme-connect.de The key advantage of this method is the rapid formation of the peptide bond under mild conditions. highfine.com However, the anhydride is unstable and susceptible to side reactions, such as disproportionation into two symmetrical anhydrides or attack at the "wrong" carbonyl group, which necessitates careful control of reaction conditions. nih.govresearchgate.net

The general two-step process for peptide coupling via this method is:

Activation: The N-protected amino acid reacts with this compound to form the mixed anhydride.

Coupling: The mixed anhydride reacts with the incoming amino acid ester to form the new peptide bond, releasing the 2-benzyloxyethyl carbonate fragment and carbon dioxide.

Solvolytic Reaction Kinetics and Solvent Effects

The solvolysis of chloroformates is often studied to elucidate reaction mechanisms. nih.gov For this compound, kinetic studies in various solvents can be analyzed using the extended Grunwald-Winstein equation. nih.govscribd.com

log(k/k₀) = lN_T + mY_Cl

Here, k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. N_T represents the solvent nucleophilicity, and Y_Cl is the solvent ionizing power. The parameters l and m measure the sensitivity of the reaction to these solvent properties.

For most chloroformates in a wide range of solvents, solvolysis proceeds via a bimolecular addition-elimination mechanism. nih.govnih.gov This is typically characterized by a high sensitivity to solvent nucleophilicity (l value > 1.0) and a moderate sensitivity to solvent ionizing power (m value ≈ 0.5). nih.govkoreascience.kr Based on data for similar compounds, the solvolysis of this compound is expected to follow this pattern, indicating that the rate-determining step is the nucleophilic attack of a solvent molecule on the chloroformate carbonyl group. scribd.com

| Proposed Mechanism | Expected l Value | Expected m Value | Dominant Reaction Pathway |

|---|---|---|---|

| Addition-Elimination (Bimolecular) | ~1.4 | ~0.4 | Solvent acts as nucleophile in the rate-determining step. Common in solvents with high nucleophilicity (e.g., aqueous ethanol, acetone). |

| Ionization (SN1-type) | ~0.5 | ~1.0 | Rate-determining ionization to an acylium ion. Possible in highly ionizing, non-nucleophilic solvents (e.g., fluoroalcohols). |

Intramolecular Rearrangements and Thermolytic Pathways

Alkyl chloroformates can undergo thermal decomposition. The primary thermolytic pathway involves an internal nucleophilic substitution (Sₙi-type) mechanism, where the chloride attacks the alkyl group, leading to the loss of carbon dioxide and the formation of an alkyl chloride. wikipedia.org For this compound, this would result in the formation of 2-benzyloxyethyl chloride and CO₂.

Another potential, though less documented, intramolecular pathway could involve the ether oxygen of the benzyloxyethyl side chain. This oxygen could act as an internal nucleophile, attacking the electrophilic carbonyl carbon. Such a cyclization would lead to the formation of a five-membered cyclic species and benzyl chloride. The favorability of this pathway would depend on the conformational energetics allowing the ether oxygen to approach the carbonyl center.

Stereochemical Implications in Chloroformate-Mediated Transformations, with emphasis on racemization control

In peptide synthesis, the use of chloroformates to form mixed anhydrides with chiral N-protected amino acids carries a significant risk of racemization at the α-carbon. peptide.comresearchgate.net This loss of stereochemical integrity is a major side reaction that can severely impact the biological activity of the final peptide.

Racemization primarily occurs through the formation of an intermediate 2-alkoxy-5(4H)-oxazolone (also known as an azlactone). researchgate.net The mixed anhydride can cyclize to form the oxazolone (B7731731), and the proton at the chiral α-carbon of this intermediate is acidic and can be readily removed by base, leading to a planar, achiral enolate structure. Subsequent reprotonation can occur from either face, resulting in a racemic or epimerized product.

Several strategies are employed to suppress racemization:

Low Temperatures: The activation and coupling steps are typically performed at low temperatures (e.g., -15 °C) to minimize the rate of oxazolone formation and enolization. thieme-connect.de

Base Selection: The choice and stoichiometry of the tertiary amine used for anhydride formation are critical. Sterically hindered or weaker bases are sometimes preferred.

Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly reduce racemization. peptide.combachem.com These additives are thought to react with the mixed anhydride to form an active ester, which is more stable towards racemization but still highly reactive towards the desired coupling reaction.

| Condition | Effect on Racemization | Mechanism of Control |

|---|---|---|

| Low Temperature (-15 °C) | Decreased | Slows the rate of side reactions, especially oxazolone formation. |

| Use of HOBt/HOAt | Decreased | Converts the mixed anhydride to a less racemization-prone active ester. bachem.com |

| Use of Polar Aprotic Solvents (e.g., THF, ACN) | Variable, can be decreased | Solvent can influence the stability of intermediates and transition states. researchgate.net |

| Excess Tertiary Amine | Increased | Promotes the formation and deprotonation of the oxazolone intermediate. |

Applications of 2 Benzyloxyethyl Chloroformate in Complex Organic Synthesis

Utilization in Peptide and Oligomer Synthesis

The unique properties of the Bzeoc group make 2-benzyloxyethyl chloroformate a highly relevant reagent in the synthesis of peptides and other oligomers. Its role extends from N-terminal protection to facilitating the crucial peptide bond-forming step.

In peptide synthesis, the formation of an amide (peptide) bond between two amino acids requires the activation of the carboxyl group of one amino acid before it can react with the amino group of the other. bachem.com One established method for this activation is the formation of a mixed anhydride (B1165640). researchgate.net

This compound can be used as a peptide coupling reagent via the mixed anhydride method. In this process, an N-terminally protected amino acid is reacted with this compound in the presence of a base. This creates a reactive mixed anhydride intermediate. This "activated" amino acid is then introduced to the free amino group of another amino acid (or a growing peptide chain), resulting in the formation of a new peptide bond. researchgate.net This technique is applicable to both traditional solution-phase synthesis and modern solid-phase peptide synthesis (SPPS), where the growing peptide is anchored to a resin support. lsu.educore.ac.uk

Table 2: Selected Peptide Coupling Methods

| Method | Activating Reagent Class | Example Reagent | Key Features |

| Mixed Anhydride | Chloroformate | This compound | Forms a reactive anhydride for coupling; applicable in solution and solid phase. researchgate.net |

| Phosphonium Salt | Phosphonium | PyBOP, BOP | Generates OBt active esters; highly efficient but can be toxic. bachem.comsigmaaldrich.com |

| Aminium/Uronium Salt | Aminium | HBTU, HATU | Generates OBt or OAt active esters; very common in SPPS, highly reactive. bachem.comsigmaaldrich.com |

| Carbodiimide | Carbodiimide | DCC, DIC | Often used with additives like HOBt to increase efficiency and reduce side reactions. bachem.com |

A significant challenge in peptide synthesis is the prevention of racemization—the loss of stereochemical integrity at the alpha-carbon of the amino acid during the coupling step. nih.govpeptide.com Racemization can occur when the carboxyl group is activated, and the extent often depends on the coupling method and the specific amino acid. nih.govnih.gov

The use of carbamate-based N-terminal protecting groups, such as the related benzyloxycarbonyl (Cbz or Z) group, is known to suppress racemization during peptide bond formation. wenxuecity.com The urethane (B1682113) linkage helps to prevent the formation of a key intermediate (an oxazolone) that leads to racemization. researchgate.net By extension, the Bzeoc group is expected to confer a similar benefit, helping to maintain the stereochemical purity of the final peptide. Furthermore, studies have shown that the choice of chloroformate used in the mixed anhydride method can significantly influence the level of racemization, with certain structures proving superior in minimizing this unwanted side reaction. researchgate.net The careful selection of reagents, including the protecting group and coupling agent, is therefore critical for synthesizing stereochemically pure peptides. peptide.com

Synthesis of Modified Peptides and Peptidomimetics

In the field of peptide chemistry, the protection of amine functionalities is essential to prevent undesired side reactions and control the sequence of amino acid coupling. organic-chemistry.org Carbamates are among the most widely used protecting groups for amines due to their stability and predictable cleavage conditions. wikipedia.org The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl (B1604629) chloroformate, is a classic example of such a protecting group, valued for its removal by catalytic hydrogenolysis. wikipedia.orgwikipedia.org

This compound serves as a reagent for the introduction of the 2-benzyloxyethyl carbamate (B1207046) protecting group. This group is a structural analog of the traditional Cbz group. The fundamental reaction involves the nucleophilic attack of an amino acid's N-terminal amine or a lysine (B10760008) side-chain amine onto the electrophilic carbonyl carbon of this compound, displacing the chloride and forming a stable carbamate linkage.

The key structural difference—the presence of an ethyl ether linkage (–CH₂CH₂O–)—may influence the physicochemical properties of the protected peptide intermediate. This modification could potentially enhance solubility in certain organic solvents compared to the standard Cbz group, which could be advantageous in the synthesis of hydrophobic or aggregation-prone peptide sequences. While detailed studies on its application in complex, multi-step solid-phase or solution-phase peptide synthesis are not extensively documented in mainstream literature, its function follows the established principles of amine protection. organic-chemistry.org The development of peptidomimetics, compounds designed to mimic natural peptides, also relies on such protecting group strategies to enable the assembly of non-natural amino acids or scaffold backbones. nih.gov

Reagent in Diverse Functional Group Transformations

The reactivity of this compound is dictated by the chloroformate functional group, which behaves as a reactive acyl chloride. wikipedia.org This enables it to participate in a variety of functional group transformations by reacting with different nucleophiles. These reactions are fundamental in building more complex molecular structures. guidechem.com

The primary transformations include:

Reaction with Amines: As discussed, primary and secondary amines react readily with this compound to form the corresponding N-(2-benzyloxyethyl)carbamates. This is the most common application, serving as a robust method for amine protection. wikipedia.org

Reaction with Alcohols: In the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, alcohols and phenols can be acylated by this compound to yield 2-benzyloxyethyl carbonate esters. guidechem.com This transformation is useful for protecting hydroxyl groups or for linking molecular fragments through a carbonate bridge.

Reaction with Carboxylic Acids: The reaction with a carboxylate salt or a carboxylic acid in the presence of a base can form a mixed anhydride. These mixed carbonate-carboxylic anhydrides are activated intermediates that can be used for subsequent acyl transfer reactions.

These transformations highlight the versatility of this compound as a reagent for introducing the 2-benzyloxyethyl-oxycarbonyl moiety onto various functional groups.

Table 1: General Functional Group Transformations using this compound This table is interactive. You can sort and filter the data.

| Nucleophile | Functional Group | Resulting Product | Product Functional Group |

|---|---|---|---|

| Primary Amine | R-NH₂ | R-NH-C(=O)O-CH₂CH₂OCH₂Ph | Carbamate |

| Secondary Amine | R₂-NH | R₂-N-C(=O)O-CH₂CH₂OCH₂Ph | Carbamate |

| Alcohol | R-OH | R-O-C(=O)O-CH₂CH₂OCH₂Ph | Carbonate Ester |

| Carboxylic Acid | R-COOH | R-C(=O)O-C(=O)O-CH₂CH₂OCH₂Ph | Mixed Anhydride |

Intermediate in Target-Oriented Synthesis of Advanced Molecules

Beyond its role as a simple protecting agent, this compound and the carbamate linkage it forms can be integral parts of a synthetic strategy toward advanced, biologically active molecules.

The G protein-coupled receptor 119 (GPR119) is a significant target in the development of treatments for type 2 diabetes and obesity. nih.gov The synthesis of small-molecule GPR119 agonists often involves the construction of complex structures containing multiple functional groups that require careful manipulation.

In the multi-step synthesis of GPR119 agonists, reagents like this compound are employed to create key carbamate intermediates. For example, a synthetic route may involve the coupling of a heterocyclic amine core with a side chain. This compound can be used to react with an amine on one of these fragments, forming a stable carbamate that links the two parts or protects the amine during subsequent reaction steps. The resulting 2-benzyloxyethyl carbamate moiety can be a crucial part of the final molecular scaffold that interacts with the biological target. Patent literature concerning novel GPR119 agonists discloses synthetic schemes where various chloroformates are used to build up the final molecular structure from precursor fragments. nih.gov

The synthesis of complex ring systems is a central task in organic chemistry. Chloroformates are often used in these syntheses to protect exocyclic amines or nitrogen atoms that are part of a heterocyclic ring. This protection prevents the nitrogen's lone pair from interfering with reactions at other parts of the molecule, such as metal-catalyzed cross-couplings or strong base-mediated cyclizations.

The 2-benzyloxyethyl carbamate group, installed by this compound, can serve this protective role. Its stability under a range of reaction conditions makes it suitable for multi-step sequences. Furthermore, the benzyloxyethyl group itself could be functionalized further or cleaved under specific conditions (e.g., hydrogenolysis to remove the benzyl group) to reveal a hydroxyethyl (B10761427) group, adding another layer of synthetic versatility. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prominent, its utility can be inferred from the extensive use of the analogous Cbz-Cl in this area.

This compound is a valuable reagent for the synthesis of medicinal chemistry precursors. By reacting it with a simple starting material containing an amine or alcohol, chemists can introduce the 2-benzyloxyethyl-oxycarbonyl group, creating a more advanced intermediate.

This serves two primary purposes in drug discovery:

Protecting Group: It allows for the selective modification of other parts of the molecule.

Structural Component: The group itself can be retained in the final drug candidate. The ether linkage and the benzyl group can influence key drug properties such as lipophilicity, metabolic stability, and molecular recognition at the active site of a target protein.

For instance, the synthesis of a library of compounds for screening might involve reacting a common amine core with a variety of chloroformates, including this compound, to explore how different carbamate substituents affect biological activity.

Table 2: Hypothetical Synthesis of a Medicinal Chemistry Precursor This table is interactive. You can sort and filter the data.

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Piperidine-4-amine | This compound | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | 2-Benzyloxyethyl (piperidin-4-yl)carbamate | Introduction of the carbamate group to create an intermediate for further functionalization. |

Analytical Characterization and Derivatization Strategies Involving 2 Benzyloxyethyl Chloroformate

Formation of Volatile Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov However, many polar and non-volatile compounds, such as amino acids, biogenic amines, and pharmaceuticals, are not directly amenable to GC analysis due to their low volatility and potential for thermal degradation. benthamdirect.comjfda-online.comiu.edu Chemical derivatization is a crucial step to convert these analytes into more volatile and thermally stable forms suitable for GC-MS analysis. jfda-online.commdpi.com

Alkyl chloroformates are effective reagents for this purpose, as they react rapidly with functional groups containing active hydrogens (e.g., -NH2, -OH, -COOH, -SH) in aqueous or organic media. nih.govbenthamdirect.comchromatographyonline.comresearchgate.net The reaction with 2-Benzyloxyethyl chloroformate involves the nucleophilic substitution at the carbonyl carbon of the chloroformate by the heteroatom of the analyte. For instance, a primary or secondary amine reacts with this compound to form a stable 2-benzyloxyethyl carbamate (B1207046) derivative. This process effectively masks the polar N-H group, reduces the compound's polarity, and increases its molecular weight and thermal stability, thereby improving its chromatographic behavior. mdpi.comcore.ac.uk

The general reaction for the derivatization of a primary amine (R-NH₂) with this compound is as follows:

R-NH₂ + ClCOOCH₂CH₂OCH₂C₆H₅ → R-NHCOOCH₂CH₂OCH₂C₆H₅ + HCl

This derivatization can often be performed in a single step, combining the reaction with liquid-liquid extraction to isolate the derivative. mdpi.comchromatographyonline.com The resulting 2-benzyloxyethyl carbamate is significantly more volatile and less prone to unwanted interactions with the GC column, leading to sharper peaks and improved sensitivity.

Table 1: Potential Analytes for Derivatization with this compound

| Analyte Class | Specific Examples | Functional Group Targeted |

|---|---|---|

| Amino Acids | Glycine, Alanine, Valine | Amino (-NH₂) and Carboxyl (-COOH) |

| Biogenic Amines | Histamine, Tyramine, Dopamine | Amino (-NH₂) and Phenolic Hydroxyl (-OH) |

| Pharmaceuticals | Amphetamine, Gabapentin | Primary/Secondary Amine (-NH₂, -NH) |

| Phenolic Compounds | Phenol, Catechol, Resveratrol | Phenolic Hydroxyl (-OH) |

In mass spectrometry, the derivatized molecule is expected to exhibit a predictable fragmentation pattern upon electron ionization. A key fragmentation pathway for compounds containing a benzyl (B1604629) group is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. youtube.com Other significant fragments would likely arise from the cleavage of the carbamate bond and rearrangements involving the benzyloxyethyl moiety. nih.govlibretexts.orgmiamioh.edu For example, the loss of the entire benzyloxyethyl group or parts of it can provide structural information. The molecular ion peak, if observed, confirms the molecular weight of the derivative. libretexts.orglibretexts.org

Spectroscopic Analysis of Reaction Products and Intermediates

The structural confirmation of the derivatives formed from this compound is essential and is typically achieved using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the synthesized derivative. The formation of a carbamate from an amine is characterized by the appearance of a strong carbonyl (C=O) stretching absorption band in the region of 1730-1690 cm⁻¹. rsc.org Additionally, if the starting material was a primary or secondary amine, the N-H stretching vibration of the carbamate will be observed around 3400-3200 cm⁻¹. rsc.org The disappearance of the characteristic N-H bending vibrations of the primary amine and the appearance of the new carbamate bands confirm the reaction's success. Other key signals include the C-O stretching vibrations of the ether and carbamate groups. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the derivative. For a 2-benzyloxyethyl carbamate derivative, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) protons (-OCH₂Ph) around 4.5 ppm, and two triplets for the ethyl protons (-OCH₂CH₂O-) in the 3.5-4.2 ppm region. nih.govmdpi.commdpi.com The proton attached to the nitrogen in the carbamate linkage (N-H) would appear as a broad signal. rsc.orgresearchgate.net

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate would be observed in the range of 155-160 ppm. nih.gov The carbons of the benzyloxyethyl group and the aromatic ring would also show distinct signals, confirming the incorporation of the derivatizing agent into the analyte molecule.

Table 2: Expected Spectroscopic Data for a Generic 2-Benzyloxyethyl Carbamate Derivative

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1730-1690 cm⁻¹ |

| N-H Stretch | 3400-3200 cm⁻¹ | |

| C-O Stretch (Ether & Ester) | 1250-1050 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.2-7.4 ppm (multiplet) |

| Benzyl Methylene (-OCH₂Ph) | δ ~4.5 ppm (singlet) | |

| Ethyl Protons (-OCH₂CH₂O-) | δ 3.5-4.2 ppm (triplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 155-160 ppm |

| Benzyl Methylene Carbon | δ ~70 ppm | |

| Aromatic Carbons | δ 127-138 ppm | |

| Ethyl Carbons | δ ~65-70 ppm |

Chromatographic Purification and Assessment of Purity

After the derivatization reaction, the product often needs to be purified from excess reagents, by-products, and unreacted starting materials. Chromatographic techniques are indispensable for both the purification and the subsequent assessment of the purity of the isolated derivative.

Chromatographic Purification: Liquid column chromatography is a widely used method for purifying organic compounds on a preparative scale. For 2-benzyloxyethyl carbamate derivatives, which are moderately polar, silica (B1680970) gel is a common stationary phase. The separation is achieved by eluting the column with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the mobile phase is often gradually increased to elute compounds with increasing polarity. The progress of the purification can be monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired product.

Assessment of Purity: High-Performance Liquid Chromatography (HPLC) is a highly efficient method for assessing the purity of the synthesized derivatives. chromatographyonline.coms4science.at A common approach is reverse-phase HPLC, which utilizes a non-polar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. nih.govacs.org The purity of the compound is determined by injecting a sample into the HPLC system and monitoring the eluent with a suitable detector, often a UV detector set at a wavelength where the aromatic benzyl group absorbs (around 254 nm). A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. sepscience.comchrom8.nl Coupling HPLC with mass spectrometry (LC-MS) can provide further confirmation of the identity and purity of the peak. sepscience.comepa.gov

Table 3: Summary of Chromatographic Methods for 2-Benzyloxyethyl Carbamate Derivatives

| Method | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, solvent system selection |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Preparative purification |

| Reverse-Phase HPLC | C18 or C8 Silica | Water/Acetonitrile or Water/Methanol | Purity assessment, quantitative analysis |

Computational and Theoretical Studies on 2 Benzyloxyethyl Chloroformate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of a molecule. For a compound like 2-benzyloxyethyl chloroformate, these methods can provide insights into its conformational preferences, charge distribution, and molecular orbitals, all of which govern its chemical behavior.

Studies on related molecules, such as 2,2,2-trichloroethyl chloroformate, have utilized methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) to determine molecular structure and conformational properties. These investigations have revealed the existence of multiple stable conformers, such as anti-gauche and anti-anti forms, and have quantified their relative energies. For this compound, similar computational approaches could identify the preferred spatial arrangement of the benzyloxyethyl group relative to the chloroformate moiety, which is crucial for understanding its reactivity.

Key electronic properties that can be determined through quantum chemical calculations include:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles can be calculated for the most stable conformers.

Partial Atomic Charges: The distribution of electron density across the molecule can be mapped, identifying electrophilic and nucleophilic sites. The carbonyl carbon in the chloroformate group is expected to be highly electrophilic.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The LUMO is likely centered on the carbonyl group, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential, further highlighting the reactive sites of the molecule.

These computational data are invaluable for interpreting experimental results and for building a foundational understanding of the molecule's intrinsic properties.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of reaction mechanisms, including the structures of transition states and intermediates. For this compound, a primary reaction of interest is its solvolysis, which can proceed through different pathways.

Theoretical studies on the gas-phase elimination kinetics of various alkyl chloroformates have employed high-level ab initio methods and DFT to compare different potential mechanisms, such as a concerted process versus a stepwise mechanism involving the formation of an unstable chloroformic acid intermediate. researchgate.net These calculations help to determine the most energetically favorable reaction pathway.

In the context of solvolysis in solution, computational approaches are often combined with kinetic studies. The extended Grunwald-Winstein equation is a well-established empirical model used to correlate solvolysis rates with solvent nucleophilicity (NT) and ionizing power (YCl).

log(k/k₀) = lNT + mYCl

Here, k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), and l and m are parameters that reflect the sensitivity of the reaction to solvent nucleophilicity and ionizing power, respectively.

| Chloroformate Type | Typical 'l' value | Typical 'm' value | Inferred Mechanism |

|---|---|---|---|

| Primary Alkyl Chloroformates | High (~1.7) | Moderate (~0.4) | Bimolecular addition-elimination |

| Tertiary Alkyl Chloroformates | Low (~0.3) | High (~0.9) | Unimolecular ionization (SN1) |

For a primary chloroformate like this compound, a high l value and a moderate m value would be expected, suggesting a bimolecular addition-elimination mechanism where the solvent acts as a nucleophile in the rate-determining step. Computational modeling can further refine this picture by calculating the energy profile of the reaction, including the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl carbon.

Predictive Studies for Optimized Reactivity and Selectivity

A major goal of computational chemistry is to predict the outcomes of reactions, thereby guiding experimental design to optimize reactivity and selectivity. For this compound, this could involve predicting how changes in reaction conditions or substrate structure would affect its behavior.

Predictive models can be developed to understand and optimize reaction conditions. For instance, statistical methods like the Box-Behnken design can be used to systematically explore the effects of multiple variables (e.g., reagent concentration, temperature, solvent composition) on the yield and selectivity of a reaction involving the chloroformate. This approach leads to a predictive polynomial model that can identify the optimal conditions for a desired outcome.

Furthermore, more advanced computational techniques are being developed to predict reaction outcomes with high accuracy. Machine learning (ML) models, trained on large datasets of known reactions, can be used to predict the regioselectivity or stereoselectivity of a transformation. These ML models can be integrated with DFT calculations in a workflow where the ML model provides rapid predictions, and DFT is used to refine the results for challenging cases. nih.gov For example, such a hybrid approach could be used to predict the selectivity of this compound in reactions with polyfunctional nucleophiles, guiding the synthesis of complex molecules.

By combining quantum chemical calculations, mechanistic modeling, and predictive algorithms, a comprehensive theoretical understanding of this compound's reactivity can be achieved, enabling its more efficient and selective use in chemical synthesis.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Benzyloxyethyl chloroformate in laboratory settings?

- Answer : this compound is moisture-sensitive and releases hydrogen chloride upon hydrolysis. Key safety measures include:

- Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen) in a cool, dry, ventilated area to prevent decomposition .

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats. Emergency eyewash stations and showers must be accessible .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .

- Decontamination : Contaminated clothing should be removed immediately and laundered by trained personnel .

Q. What is a standard synthetic procedure for introducing the benzyloxyethyl carbonate group using this compound?

- Answer : A typical protocol involves reacting this compound with amines or alcohols under Schotten-Baumann conditions:

Dissolve the substrate (e.g., benzylamine, 10 mmol) in dichloromethane (20 mL) with a tertiary base (e.g., triethylamine, 20 mmol).

Add this compound (12 mmol) dropwise at 0°C to control exothermicity.

Stir at room temperature for 24 hours, followed by aqueous workup (water wash, organic layer drying with Na₂SO₄) and column chromatography (hexane:ethyl acetate = 3:1) to isolate the product (e.g., 82% yield for carbamate derivatives) .

Q. How does this compound compare to other chloroformates in protecting group chemistry?

- Answer : Unlike methyl or ethyl chloroformates, the benzyloxyethyl group offers enhanced steric bulk, reducing premature deprotection in acidic or nucleophilic environments. This makes it suitable for multi-step syntheses requiring orthogonal protection strategies. However, its hydrolysis sensitivity necessitates strict anhydrous conditions .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., oligomerization) during carbamate formation with this compound?

- Answer : Side reactions arise from residual moisture or excess reagent. Mitigation strategies include:

- Pre-drying solvents : Use molecular sieves or distillation for dichloromethane.

- Stoichiometric control : Limit chloroformate to 1.2 equivalents relative to the substrate.

- Low-temperature addition : Maintain temperatures below 5°C during reagent addition to suppress exothermic side reactions .

Q. What analytical techniques are recommended for characterizing intermediates and byproducts in reactions involving this compound?

- Answer :

- NMR Spectroscopy : Monitor reaction progress via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on carbonyl (δ ~155 ppm) and benzyloxy signals (δ ~4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS (with derivatization) identifies carbamate adducts and hydrolyzed byproducts (e.g., benzyl alcohol derivatives) .

- IR Spectroscopy : Confirm carbamate formation via C=O stretching (1700–1750 cm⁻¹) and absence of free -OH groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Answer : Stability studies show:

- pH Sensitivity : Rapid decomposition occurs in aqueous media (t₁/₂ < 1 hour at pH 7), releasing HCl and CO₂. Use buffered anhydrous systems (e.g., THF with molecular sieves) to prolong stability .

- Thermal Stability : Degrades above 40°C, forming benzyl ethyl ether and phosgene analogs. Store at 4°C and avoid prolonged exposure to ambient temperatures .

Contradictions and Data Gaps

- Toxicity Data : While acute exposure guidelines for benzyl chloroformate analogs (e.g., LC₅₀ = 13–18 ppm in rodents) exist , specific data for 2-Benzyloxyethyl derivatives are limited. Researchers should extrapolate precautions from structurally similar compounds .

- Reactivity with Metals : Conflicting reports note corrosion risks with certain alloys (e.g., aluminum) under humid conditions. Use glass or PTFE-lined reactors to avoid catalytic decomposition .

Methodological Recommendations

- Scale-Up Considerations : For reactions >10 mmol, employ slow reagent addition and external cooling to manage exotherms. Monitor gas evolution (CO₂/HCl) to prevent pressure buildup .

- Waste Disposal : Neutralize residual chloroformate with aqueous sodium bicarbonate before disposal to avoid hazardous gas release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。